Corepressor Binding Affinity: 4-Fold Higher Affinity Than L-Tryptophan for Trp Aporepressor
5-Methyl-DL-tryptophan binds to E. coli trp aporepressor with approximately 4-fold higher affinity than L-tryptophan. The dissociation constant (Ki) for 5-methyltryptophan is 3.25 pM, compared to 14.6 pM for L-tryptophan, with the L-enantiomer of 5-methyltryptophan presumed to be the primary contributor to binding [1]. This enhanced affinity translates to a 10-fold increase in operator DNA binding affinity for the corepressor-repressor complex (K_D = 0.62 nM for 5-methyltryptophan vs. 5.9 nM for L-tryptophan) [1].
| Evidence Dimension | Dissociation constant (Ki) for trp aporepressor binding |
|---|---|
| Target Compound Data | 3.25 pM (5-Methyl-DL-tryptophan) |
| Comparator Or Baseline | 14.6 pM (L-tryptophan) |
| Quantified Difference | 4.5-fold higher affinity (lower Ki) |
| Conditions | E. coli trp aporepressor binding assay; monochromatic X-ray diffraction at room temperature; crystal structures determined using hanging drop method in 2.0 M sodium phosphate, pH 5.0 |
Why This Matters
This 4.5-fold higher binding affinity directly translates to 10-fold stronger repression of the trp operon, making 5-Methyl-DL-tryptophan the preferred corepressor for experiments requiring robust transcriptional control.
- [1] Marmorstein RQ, Sigler PB. Stereochemical effects of L-tryptophan and its analogues on trp repressor's affinity for operator DNA. In: Structural consequences of two methyl additions in the E. coli trp repressor L-tryptophan binding pocket. University of North Texas Digital Library. 1995. View Source
